(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one
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Overview
Description
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-propan-1-one is a chiral compound with potential applications in various fields of scientific research. The compound features a brominated piperidine ring and an amino group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Bromination: The piperidine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the brominated piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the piperidine ring can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-propan-1-one
- (S)-2-Amino-1-(®-3-fluoro-piperidin-1-yl)-propan-1-one
- (S)-2-Amino-1-(®-3-iodo-piperidin-1-yl)-propan-1-one
Uniqueness
(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.
Properties
Molecular Formula |
C8H15BrN2O |
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Molecular Weight |
235.12 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-bromopiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H15BrN2O/c1-6(10)8(12)11-4-2-3-7(9)5-11/h6-7H,2-5,10H2,1H3/t6-,7+/m0/s1 |
InChI Key |
JRWWZZRWDJKTBR-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)Br)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)Br)N |
Origin of Product |
United States |
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